molecular formula C5H9ClN2O2 B1312907 Ethyl 2-amino-2-cyanoacetate hydrochloride CAS No. 901776-89-4

Ethyl 2-amino-2-cyanoacetate hydrochloride

Cat. No. B1312907
CAS RN: 901776-89-4
M. Wt: 164.59 g/mol
InChI Key: BLRUKTURWKAANF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyanoacetate is a diazonium salt synthesized by reacting ethoxycarbonyl chloride with hydrogen chloride . It has been used as an intermediate in the synthesis of n-oxides, which are important for their stability and resistance to nucleophilic attack .


Synthesis Analysis

The synthesis of Ethyl 2-amino-2-cyanoacetate involves the reaction of ethoxycarbonyl chloride with hydrogen chloride . This compound has been used as an intermediate in the synthesis of n-oxides .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-2-cyanoacetate is C5H8N2O2 . Its molecular weight is 128.13 g/mol .


Chemical Reactions Analysis

Ethyl 2-amino-2-cyanoacetate is a versatile synthetic building block due to its three different reactive centers—nitrile, ester, and acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .


Physical And Chemical Properties Analysis

Ethyl 2-amino-2-cyanoacetate has a molecular weight of 128.13 g/mol . It should be stored in a dark place, sealed in dry, and under -20°C . The density is predicted to be 1.144±0.06 g/cm3 .

Scientific Research Applications

Synthesis of N-Oxides

Ethyl 2-amino-2-cyanoacetate hydrochloride: is utilized as an intermediate in the synthesis of n-oxides . N-oxides are known for their stability and resistance to degradation, making them valuable in the development of pharmaceuticals and organic compounds with enhanced shelf-life.

Pharmaceutical Testing

This compound is often used in pharmaceutical testing as a high-quality reference standard . Its consistent purity and structure are essential for accurate results in drug development and quality control processes.

Intermediate for Heterocyclic Compounds

The diazonium salt form of Ethyl 2-amino-2-cyanoacetate hydrochloride is synthesized for creating heterocyclic compounds . These compounds are significant in medicinal chemistry due to their presence in many drugs and therapeutic agents.

Knoevenagel Condensation

The compound’s acidic methylene group, flanked by both the nitrile and carbonyl, allows it to participate in Knoevenagel condensation reactions . This reaction is pivotal in synthesizing various organic compounds, including natural products and pharmaceuticals.

Michael Addition

Ethyl 2-amino-2-cyanoacetate hydrochloride: can be used in Michael addition reactions due to its acidic methylene group . This type of reaction is fundamental in creating carbon-carbon bonds, which are crucial in organic synthesis.

Synthesis of Diethyl Malonate

The compound is reactive at the nitrile, allowing for the synthesis of diethyl malonate from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids . Diethyl malonate is a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

Ethyl 2-amino-2-cyanoacetate hydrochloride is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of Ethyl 2-amino-2-cyanoacetate hydrochloride can take part in a variety of condensation and substitution reactions . For example, the base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .

Biochemical Pathways

Ethyl 2-amino-2-cyanoacetate hydrochloride is used as an intermediate in the synthesis of n-oxides , which are important for their stability and resistance to nucleophilic attack . The heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethyl formamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7- tetrahydrobenzo [b] thiophen-2-yl) acetamide .

Pharmacokinetics

Due to its functionality, it reacts at the nitrile group in various ways . Hydrogenation leads to the β-amino acid β-alanine . Nucleophilic attack at the carbon is a step in the synthesis of many heterocycles .

Result of Action

The result of the action of Ethyl 2-amino-2-cyanoacetate hydrochloride is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

The action environment of Ethyl 2-amino-2-cyanoacetate hydrochloride can influence its action, efficacy, and stability. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds . Stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight, is another way for the preparation of N-substituted cyanoacetamide .

Safety and Hazards

Ethyl 2-amino-2-cyanoacetate is considered hazardous. It causes serious eye irritation and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

ethyl 2-amino-2-cyanoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRUKTURWKAANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-cyanoacetate hydrochloride

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